1-[6-(4-fluorophenoxy)hexyl]pyrrolidine
Description
1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring (a five-membered amine heterocycle) linked to a hexyl chain terminated with a 4-fluorophenoxy group. The structure combines hydrophobic (hexyl chain, fluorinated aryl group) and hydrophilic (pyrrolidine nitrogen) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[6-(4-fluorophenoxy)hexyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPRKAVIGYTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions starting from hexanol, which is converted to hexyl bromide using hydrobromic acid.
Attachment of the Fluorophenoxy Group: The hexyl bromide is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to form 6-(4-fluorophenoxy)hexane.
Formation of the Pyrrolidine Ring: The final step involves the reaction of 6-(4-fluorophenoxy)hexane with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[6-(4-Fluorophenoxy)hexyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and specificity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine with structurally related compounds from the evidence, focusing on substituent variations, chain length, and functional group modifications that affect properties such as solubility, bioavailability, and reactivity.
Structural Analogues with Aromatic Ether Linkages
- 1-[6-(2-Oxo-2H-Chromen-4-yloxy)Hexyl]-Spiro Derivatives (): This compound features a coumarin-derived oxygen heterocycle (2-oxo-2H-chromen-4-yloxy) instead of the 4-fluorophenoxy group. Additionally, the spiro-thiazolidine-dione system in this analogue adds rigidity and hydrogen-bonding capacity, likely enhancing target binding specificity compared to the simpler pyrrolidine ring .
- N-[6-(4-Phenylbutoxy)Hexyl] Benzene Methanamine Derivatives (): These compounds replace the pyrrolidine with a benzylamine group and incorporate a 4-phenylbutoxy chain. The extended aromatic system (phenylbutoxy vs. fluorophenoxy) increases hydrophobicity, while the primary amine may confer higher basicity than the pyrrolidine’s tertiary amine. Such differences could alter cellular permeability and metabolic stability .
Chlorophenyl-Containing Biguanides and Ureas ()
Compounds like 1-(4-Chlorophenyl)-5-[6-[(Cyanocarbamimidoyl)Amino]Hexyl]Biguanide () and 1-[6-(Carbamimidoylamino)Hexyl]-5-(4-Chlorophenyl)Biguanide () share the hexyl linker and aromatic substituents but differ critically in their terminal functional groups:
- Biguanide/Urea vs. Pyrrolidine: The biguanide/urea groups are strong hydrogen-bond donors/acceptors, enabling interactions with biological targets like enzymes or nucleic acids. In contrast, pyrrolidine’s tertiary amine may serve as a protonable site for pH-dependent solubility or ionic interactions.
- Chlorine vs. Fluorine Substituents: The 4-chlorophenyl group in these analogues has higher lipophilicity (Cl vs.
Pyrrolidine Derivatives with Variable Side Chains ()
N-[3,5-Bis(Trifluoromethyl)Phenyl]-3-(4-Morpholyl)-Pyrrolidine () retains the pyrrolidine core but substitutes the hexyl-fluorophenoxy chain with a morpholine-linked trifluoromethylphenyl group.
Research Implications
The comparative analysis highlights that:
- Fluorophenoxy-pyrrolidine derivatives may offer balanced lipophilicity and solubility for CNS-targeting agents, whereas chlorophenyl-biguanides could favor antimicrobial or antidiabetic applications due to their hydrogen-bonding motifs .
- Structural modifications to the hexyl chain (e.g., introducing spiro systems or alternate heterocycles) can dramatically alter bioactivity and pharmacokinetics, warranting further structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
